molecular formula C18H38N4S2 B2709495 N,N'-Dioctyl-1,2-hydrazinedicarbothioamide CAS No. 300680-39-1

N,N'-Dioctyl-1,2-hydrazinedicarbothioamide

Cat. No.: B2709495
CAS No.: 300680-39-1
M. Wt: 374.65
InChI Key: KFUUNYSAPDHEKJ-UHFFFAOYSA-N
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Description

N,N'-Dioctyl-1,2-hydrazinedicarbothioamide is an organosulfur compound with the molecular formula C18H38N4S2 and a molecular weight of 374.65 g/mol. This compound is part of the thiourea family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

The synthesis of N,N'-Dioctyl-1,2-hydrazinedicarbothioamide typically involves the reaction of octyl isothiocyanate with octylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

N,N'-Dioctyl-1,2-hydrazinedicarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea nitrogen atoms, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and catalysts such as transition metal complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N'-Dioctyl-1,2-hydrazinedicarbothioamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has been studied for its potential antimicrobial and antiviral properties.

    Medicine: Research has shown that thiourea derivatives, including this compound, have potential as anticancer agents.

    Industry: This compound is used as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of N,N'-Dioctyl-1,2-hydrazinedicarbothioamide involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and lead to cell death .

In coordination chemistry, the compound acts as a ligand, forming stable complexes with transition metals. These complexes can catalyze various chemical reactions by providing an optimal environment for the reactants .

Comparison with Similar Compounds

N,N'-Dioctyl-1,2-hydrazinedicarbothioamide is similar to other thiourea derivatives such as 1-(acyl/aroyl)-3-(substituted)thioureas. These compounds share a common thiourea backbone but differ in their substituents, which can significantly affect their chemical and biological properties .

    1-(Acyl/aroyl)-3-(substituted)thioureas: These compounds have been extensively studied for their coordination chemistry and biological activities.

    Thiourea: The parent compound, thiourea, is a simple organosulfur compound with a wide range of applications, including its use as a reagent in organic synthesis and as a precursor to other thiourea derivatives.

The uniqueness of this compound lies in its specific octyl substituents, which can enhance its lipophilicity and improve its interaction with biological membranes and metal surfaces.

Properties

IUPAC Name

1-octyl-3-(octylcarbamothioylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N4S2/c1-3-5-7-9-11-13-15-19-17(23)21-22-18(24)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,19,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUUNYSAPDHEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=S)NNC(=S)NCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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